molecular formula C16H21NO4 B1333476 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 98569-12-1

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1333476
CAS RN: 98569-12-1
M. Wt: 291.34 g/mol
InChI Key: DSDQZWPRZHNCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a derivative of amino acids that involves Boc (tert-butyl carbamate) protection . Boc protection plays a pivotal role in the synthesis of multifunctional targets and is often used when there is a need to protect an amino function . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O/DMAP has also been investigated .


Molecular Structure Analysis

The X-ray structure of Boc2-alanine has been determined . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values, indicating strong Boc/Boc electronic and steric interactions .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Amino acids represent a fraction of organic matter in marine and freshwater ecosystems .

Scientific Research Applications

Synthesis of Dopaminergic Drugs

2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN) was synthesized from related compounds in a process involving Birch reduction, Curtius reaction, and carbamate formation. This synthesis plays a crucial role in developing dopaminergic drugs (Göksu, SeÇen, & Sütbeyaz, 2006).

Enzymatic Resolution of Cyclic α-Quaternary α-Amino Acid Enantiomers

The kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and tetrahydronaphthalene analogues using Candida antarctica lipase B showed excellent enantioselectivity. This demonstrates the enzyme's effectiveness in resolving cyclic α-quaternary α-amino esters (Li, Rantapaju, & Kanerva, 2011).

Stereoselective Preparation of Fluorinated Amino Acid Derivatives

Research on the stereoselective preparation of fluorinated amino acid derivatives, including studies of reactions with diethylamino)sulfur trifluoride (DAST), has been conducted. These compounds have potential applications in creating structurally complex and biologically active peptides (Yoshinari et al., 2011).

Ruthenium-Catalyzed Synthesis of Amino Acid Derivatives

Ruthenium-catalyzed cycloaddition was used to synthesize 5-amino-1,2,3-triazole-4-carboxylic acid, a significant molecule for peptidomimetics and biologically active compounds. This method overcomes challenges like the Dimroth rearrangement and is crucial for creating triazole-based scaffolds (Ferrini et al., 2015).

Safety And Hazards

When handling this compound, personal protective equipment/face protection should be worn. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDQZWPRZHNCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369779
Record name 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

CAS RN

98569-12-1
Record name 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to Example 4.3.8.a, 18.0 mg (32.0 mmol) of methyl (R)-8-[(S)-3-[[(S)-2-[(S)-2-amino-propionylamino]-propionyl]-ethyl-amino]-2-methyl-propoxy]-2-tert.butoxycarbonylamino-1,2,3,4-tetrahydronaphthalene-2-carboxylate in 1 ml of tetrahydrofuran/methanol/water (3:1:1) were reacted with 320 μl of 1N lithium hydroxide solution. After working up and purification according to Example 4.3.8.a 17.0 mg (96.8%) of (R)-8-[(S)-3-[(S)-2-[(S)-2-amino-propionylamino]-propionyl]-ethyl-amino]-2-methyl-propoxy!-2-tert.butoxycarbonylamino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid were obtained as a white powder. MS: 549 (M+H+), 216.9 (100), 91.1 (75), 149.0 (36), 513 (35), 471 (31), 109 (29).
Name
methyl (R)-8-[(S)-3-[[(S)-2-[(S)-2-amino-propionylamino]-propionyl]-ethyl-amino]-2-methyl-propoxy]-2-tert.butoxycarbonylamino-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
320 μL
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.